

Spectroscopic and Synthetic Profile of Allyl (3-methylbutoxy)acetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Allyl (3-methylbutoxy)acetate**

Cat. No.: **B1266693**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a representative synthetic protocol for **Allyl (3-methylbutoxy)acetate** (CAS No. 67634-00-8). Due to the limited availability of public experimental spectra, this guide presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to serve as a valuable resource for the identification, characterization, and synthesis of this compound.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Allyl (3-methylbutoxy)acetate**. These predictions are derived from the analysis of the molecular structure and comparison with data from analogous compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~5.90	ddt	1H	-CH=CH ₂
~5.30	dq	1H	-CH=CHH (trans)
~5.25	dq	1H	-CH=CHH (cis)
~4.60	dt	2H	-O-CH ₂ -CH=CH ₂
~4.10	s	2H	-O-CH ₂ -C=O
~3.50	t	2H	-CH ₂ -O-CH ₂ -
~1.70	m	1H	-CH(CH ₃) ₂
~1.55	q	2H	-CH ₂ -CH(CH ₃) ₂
~0.90	d	6H	-CH(CH ₃) ₂

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
~170.0	C=O
~132.0	-CH=CH ₂
~118.5	-CH=CH ₂
~68.0	-O-CH ₂ -C=O
~66.0	-O-CH ₂ -CH=CH ₂
~65.5	-CH ₂ -O-CH ₂ -
~38.0	-CH ₂ -CH(CH ₃) ₂
~25.0	-CH(CH ₃) ₂
~22.5	-CH(CH ₃) ₂

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080	Medium	=C-H stretch
~2960-2870	Strong	C-H stretch (alkane)
~1750	Strong	C=O stretch (ester)
~1645	Medium	C=C stretch (alkene)
~1120	Strong	C-O stretch (ether and ester)

Table 4: Predicted Mass Spectrometry (MS) Fragmentation

m/z	Proposed Fragment Ion
186	[M] ⁺ (Molecular Ion)
145	[M - C ₃ H ₅] ⁺
115	[M - C ₅ H ₁₁ O] ⁺
85	[C ₅ H ₉ O] ⁺
71	[C ₅ H ₁₁] ⁺
57	[C ₄ H ₉] ⁺
41	[C ₃ H ₅] ⁺ (Allyl cation)

Experimental Protocols

The synthesis of **Allyl (3-methylbutoxy)acetate** is typically achieved through a two-step process.^[1] The following protocol is a representative procedure based on established chemical transformations.

Synthesis of Sodium (3-methylbutoxy)acetate

Materials:

- Chloroacetic acid

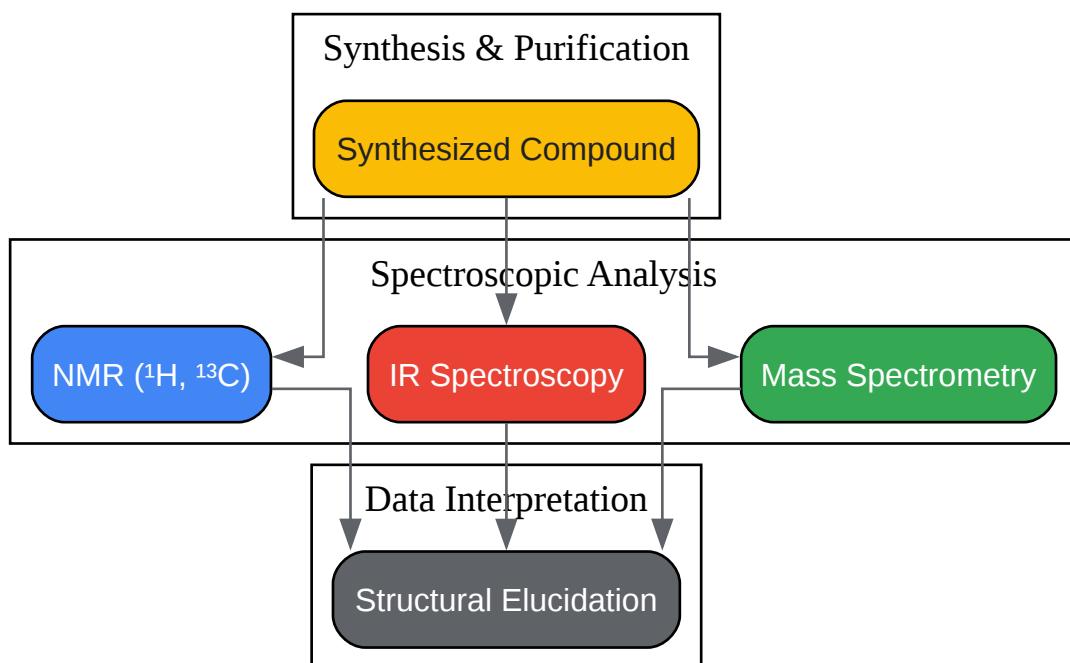
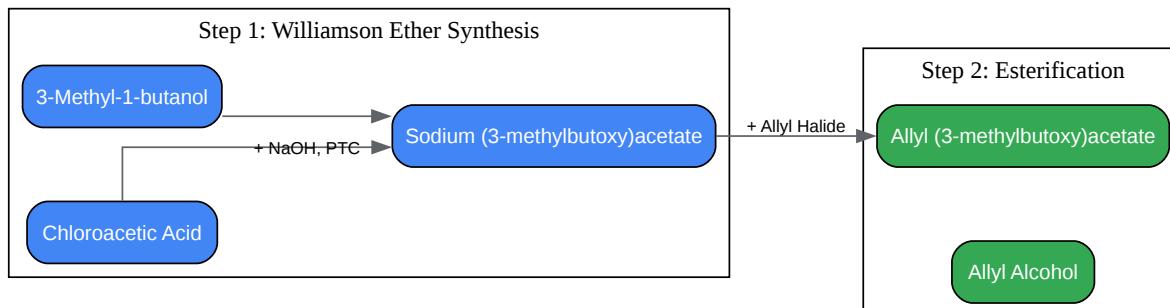
- 3-Methyl-1-butanol (isoamyl alcohol)
- Sodium hydroxide
- Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
- Toluene

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve chloroacetic acid in toluene.
- Add 3-Methyl-1-butanol to the solution.
- Slowly add a concentrated aqueous solution of sodium hydroxide to the mixture while stirring vigorously.
- Add a catalytic amount of a phase-transfer catalyst.
- Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).
- Cool the reaction mixture to room temperature and separate the aqueous and organic layers.
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude sodium (3-methylbutoxy)acetate.

Synthesis of Allyl (3-methylbutoxy)acetate

Materials:



- Sodium (3-methylbutoxy)acetate (from the previous step)
- Allyl bromide (or allyl chloride)
- Dimethylformamide (DMF)

Procedure:

- Dissolve the crude sodium (3-methylbutoxy)acetate in DMF in a round-bottom flask equipped with a stirrer and a reflux condenser.
- Slowly add allyl bromide to the solution at room temperature.
- Heat the reaction mixture and maintain at a moderate temperature for several hours until the reaction is complete (monitored by TLC or GC).
- Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a non-polar organic solvent (e.g., diethyl ether or ethyl acetate).
- Separate the organic layer and wash it sequentially with water and brine to remove DMF and any remaining salts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation to obtain pure **Allyl (3-methylbutoxy)acetate**.

Visualizations

The following diagrams illustrate the synthetic pathway and the logical workflow for the spectroscopic analysis of **Allyl (3-methylbutoxy)acetate**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Allyl (3-methylbutoxy)acetate | 67634-00-8 [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Allyl (3-methylbutoxy)acetate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1266693#spectroscopic-data-for-allyl-3-methylbutoxy-acetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com